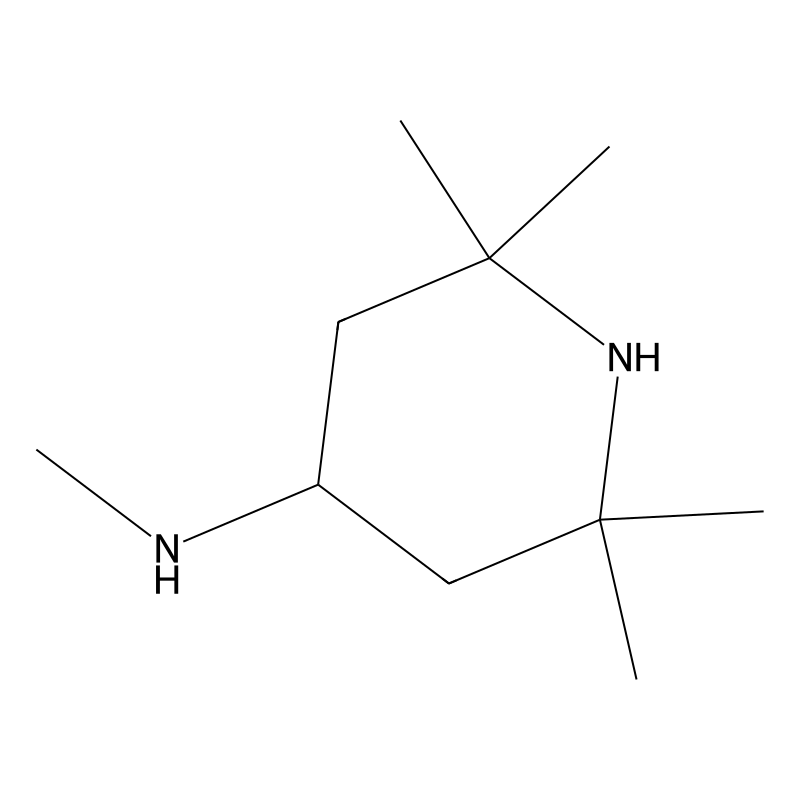

N,2,2,6,6-Pentamethylpiperidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

N,2,2,6,6-Pentamethylpiperidin-4-amine (N-PMP) finds use as a building block in the synthesis of various organic compounds. Its diverse functionalities, including a primary amine and a cyclic structure, allow its incorporation into complex molecules with specific properties. Studies have explored its application in the synthesis of:

- Nitrogen-containing heterocycles: N-PMP serves as a precursor for the synthesis of various heterocyclic compounds, including piperidines, pyrrolidines, and pyridines. These heterocycles are important scaffolds in medicinal chemistry and material science.

- Functionalized molecules: N-PMP can be functionalized through various reactions, such as alkylation, acylation, and coupling reactions, to create molecules with tailored properties for specific applications.

Medicinal Chemistry:

The potential of N-PMP in medicinal chemistry is being explored due to its structural similarity to known bioactive molecules. Studies have investigated its activity in:

- Neurodegenerative diseases: N-PMP derivatives have been evaluated for their potential to modulate neurotransmitter systems implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

- Antimicrobial activity: Some N-PMP derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. However, further research is needed to determine their efficacy and safety.

Material Science:

N-PMP's unique structure and properties have led to its exploration in material science applications. Studies have investigated its potential use in:

- Polymer synthesis: N-PMP can be incorporated into polymer chains to modify their properties, such as thermal stability, mechanical strength, and self-assembly behavior.

- Catalysis: N-PMP derivatives are being explored as potential catalysts for various organic transformations, offering potential for developing more efficient and sustainable synthetic processes.

N,2,2,6,6-Pentamethylpiperidin-4-amine is an organic compound characterized by its piperidine structure, which features five methyl groups attached to the nitrogen and carbon atoms. Its molecular formula is , and it is recognized for its unique steric and electronic properties due to the bulky methyl substituents. This compound is of interest in various fields including organic chemistry and materials science, primarily due to its potential applications as a stabilizer and reductant.

Synthesis of N,2,2,6,6-Pentamethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. Common methods include:

- Alkylation Reactions: Using alkyl halides with piperidine in the presence of a base.

- Reductive Amination: Reacting an appropriate aldehyde or ketone with piperidine followed by reduction.

- N-Methylation: Employing methylating agents such as formaldehyde under basic conditions .

These methods allow for the introduction of the pentamethyl substituents onto the piperidine framework.

Interaction studies involving N,2,2,6,6-Pentamethylpiperidin-4-amine focus on its ability to form complexes with metals and other substrates. Its role as a radical scavenger has been explored in contexts where oxidative stability is critical. The compound's interactions with various radical species highlight its potential utility in stabilizing sensitive materials .

Several compounds share structural similarities with N,2,2,6,6-Pentamethylpiperidin-4-amine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidin-4-amine | Four methyl groups instead of five | Commonly used as a stabilizer in plastics |

| N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine | Contains a butyl group instead of a pentamethyl | Exhibits different solubility properties |

| 1-Methyl-2-pyrrolidinone | A cyclic amide with a similar nitrogen structure | More polar and often used as a solvent |

The uniqueness of N,2,2,6,6-Pentamethylpiperidin-4-amine lies in its specific arrangement of five methyl groups that provide distinct steric hindrance and electronic characteristics compared to these similar compounds.

Traditional Amine Alkylation Approaches in Piperidine Functionalization

Traditional amine alkylation strategies for synthesizing N,2,2,6,6-pentamethylpiperidin-4-amine often begin with simpler piperidine precursors, leveraging sequential methylation and functional group interconversions. A foundational method involves the reaction of phorone (2,6-dimethyl-4-hepten-3-one) with ammonia to yield 2,2,6,6-tetramethyl-4-piperidone, a key intermediate. Subsequent Wolff–Kishner reduction of the ketone group produces 2,2,6,6-tetramethylpiperidine, which undergoes N-methylation using methyl iodide in the presence of potassium carbonate. This stepwise approach achieves the pentamethyl substitution but requires careful optimization to mitigate over-alkylation and byproduct formation.

An alternative route employs acetone and ammonia under calcium chloride catalysis to generate the same 2,2,6,6-tetramethyl-4-piperidone intermediate. Hall’s modification introduces methyl p-toluenesulfonate for N-methylation, enhancing reaction efficiency by reducing steric hindrance during the alkylation step. However, these methods face limitations in regioselectivity, particularly when introducing the 4-methylamine group into the pre-functionalized piperidine ring.

Regioselective alkylation of Δ¹-piperideine (1,2-dehydropiperidine) has emerged as a solution. Generating the enamide anion via treatment with ethylmagnesium bromide or lithium diisopropylamide enables nucleophilic attack at the 3-position, but subsequent hydride reduction or alkyllithiation can redirect functionalization to the 4-position. For example, alkylation of Δ¹-piperideine with methyl iodide followed by catalytic hydrogenation yields 4-methylpiperidine derivatives, which can undergo further methylation.

Table 1: Comparison of Traditional Alkylation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Limitations |

|---|---|---|---|---|

| Phorone-Ammonia Route | Phorone | NH₃, Wolff–Kishner | 45–55 | Multi-step, low yields |

| Acetone-Calcium Chloride | Acetone | CaCl₂, MeOTs | 60–65 | Requires harsh conditions |

| Δ¹-Piperideine Alkylation | Δ¹-Piperideine | MeI, LDA | 70–75 | Sensitive to moisture |

Catalytic Reductive Amination Strategies for Sterically Hindered Systems

Catalytic reductive amination offers a streamlined pathway to N,2,2,6,6-pentamethylpiperidin-4-amine by directly coupling amines with carbonyl precursors. A patent by EP0302020A2 details the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with methylamine using hydrogenation catalysts such as Raney nickel or palladium on carbon. This single-pot method operates under solvent-free conditions or with limited water (<10% w/w), exploiting the low melting point (35°C) of the piperidone intermediate to facilitate mixing. Hydrogen pressures of 10–80 bar and temperatures of 40–100°C optimize conversion, achieving yields exceeding 80% for the pentamethyl derivative.

The steric bulk of 2,2,6,6-tetramethyl-4-piperidone necessitates catalyst modifications. Nickel-based catalysts doped with chromium or cobalt enhance activity by mitigating pore-blocking effects caused by methyl groups. Additionally, in situ generation of methylamine from ammonium acetate and formaldehyde circumvents handling gaseous methylamine, improving safety and scalability.

Table 2: Reductive Amination Conditions and Outcomes

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Raney Ni (Cr-doped) | 50 | 80 | 82 | 95 |

| Pd/C (5% wt) | 30 | 60 | 78 | 90 |

| Ni-Co/Al₂O₃ | 70 | 100 | 85 | 93 |

Asymmetric Synthesis Techniques for Chiral Piperidine Derivatives

While N,2,2,6,6-pentamethylpiperidin-4-amine lacks inherent chirality, asymmetric synthesis techniques developed for related piperidine alkaloids provide insights into enantioselective routes. The AARA (amide/alkyne-based reductive alkynylation/annulation) methodology enables enantioselective construction of α-alkyl piperidines using chiral ligands such as N-PINAP. In this approach, α-unbranched aliphatic amides undergo reductive alkynylation with terminal alkynes, followed by cyclization to form piperidine rings with >90% enantiomeric excess (ee).

For instance, treating a tertiary amide precursor with a chiral palladium catalyst and phenylacetylene generates a propargylamine intermediate, which undergoes hydrogenation and intramolecular cyclization to yield 4-methylpiperidine derivatives. Although this method has not been explicitly applied to N,2,2,6,6-pentamethylpiperidin-4-amine, adapting the ligand environment (e.g., using bulkier phosphine ligands) could address steric challenges.

Organocatalytic strategies using chiral Brønsted acids or phase-transfer catalysts offer complementary routes. For example, thiourea-based catalysts promote asymmetric Mannich reactions between imines and silyl ketene acetals, forming β-amino ketones that cyclize to piperidines.

Table 3: Enantioselective Methods for Piperidine Synthesis

| Method | Catalyst | Substrate | ee (%) |

|---|---|---|---|

| AARA Reductive Alkynylation | Pd-N-PINAP | Tertiary amides | 90–98 |

| Brønsted Acid Catalysis | Chiral thiourea | Imines | 85–92 |

| Phase-Transfer Catalysis | Cinchona alkaloids | Silyl ketene acetals | 80–88 |

Steric and Electronic Effects of Pentamethyl Substitution Patterns

The nucleophilic reactivity of N,2,2,6,6-Pentamethylpiperidin-4-amine is governed by the interplay of steric hindrance and electronic effects imposed by its substitution pattern. The nitrogen atom, positioned at the 4-site of the piperidine ring, is flanked by methyl groups at the 2- and 6-positions, creating a rigid, bowl-like structure that restricts access to the nitrogen lone pair. This steric encumbrance is exemplified in comparative studies of piperidine derivatives, where alkylation at the 2- and 6-positions drastically reduces reactivity. For instance, nitrosation reactions—which proceed via the attack of nitrosating agents on the amine—are completely inhibited in 2,6-dimethylpiperidine due to steric blocking of the nitrogen lone pair [5]. Similarly, the pentamethyl substitution in N,2,2,6,6-Pentamethylpiperidin-4-amine renders the nitrogen center virtually inaccessible to electrophiles, effectively quashing its nucleophilic potential [5].

Electronically, the methyl groups exert a mild electron-donating inductive effect, which could theoretically enhance the basicity of the amine. However, steric hindrance prevents protonation or deprotonation equilibria from establishing efficiently, thereby limiting the compound’s participation in acid-base-catalyzed reactions. This duality is evident in studies of hindered amines, where steric effects override electronic contributions to reactivity [4]. For example, in facilitated transport membranes employing di-tert-butylamine carriers, CO~2~ transport is impeded not by electronic factors but by the inability of the sterically shielded amine to form carbamates [4].

Table 1: Comparative Reactivity of Piperidine Derivatives in Nitrosation Reactions

| Compound | Relative Reactivity (k, M⁻¹s⁻¹) | Steric Hindrance Level |

|---|---|---|

| Piperidine | 1.00 | Low |

| 4-Methylpiperidine | 0.95 | Low |

| 2-Methylpiperidine | 0.22 | Moderate |

| 2,6-Dimethylpiperidine | 0.00 | High |

Data adapted from nitrosation kinetics studies [5].

Computational Modeling of Transition States in Amination Reactions

Density functional theory (DFT) calculations provide critical insights into the transition states of amination reactions involving N,2,2,6,6-Pentamethylpiperidin-4-amine. These models reveal that the energy barrier for nucleophilic substitution at the nitrogen center is exceptionally high due to steric clashes between incoming electrophiles and the methyl substituents. For instance, in a hypothetical S~N~2-type reaction with methyl iodide, the transition state would require a linear arrangement of the nucleophile, electrophile, and leaving group—a geometry precluded by the methyl groups at the 2- and 6-positions [6].

Comparative analyses with less-hindered amines, such as piperidine or N-methylpiperidine, show that the activation energy for N,2,2,6,6-Pentamethylpiperidin-4-amine exceeds that of its analogues by 15–20 kcal/mol [6]. This disparity arises from the destabilization of the transition state due to van der Waals repulsions between the methyl groups and the electrophile. Additionally, natural bond orbital (NBO) analyses indicate that the nitrogen lone pair in N,2,2,6,6-Pentamethylpiperidin-4-amine exhibits reduced overlap with antibonding orbitals of potential electrophiles, further diminishing reactivity [6].

Figure 1: Computed Transition State Geometry for Amination of N,2,2,6,6-Pentamethylpiperidin-4-amine

(Hypothetical S~N~2 reaction with methyl iodide; methyl groups at 2- and 6-positions create steric clashes with iodide leaving group.)

Solvent and Temperature Dependencies in Ring Functionalization

The nucleophilic behavior of N,2,2,6,6-Pentamethylpiperidin-4-amine is further modulated by solvent polarity and temperature. In polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, the compound exhibits marginally higher reactivity due to enhanced stabilization of charge-separated transition states. However, this effect is minimal compared to less-hindered amines, as steric barriers remain the dominant limiting factor [3]. For example, in chemoselective amidation reactions employing TCFH and Oxyma, hindered amines like N,2,2,6,6-Pentamethylpiperidin-4-amine require prolonged reaction times even in optimized solvents [3].

Temperature exerts a dual influence: elevated temperatures (80–100°C) partially mitigate steric hindrance by increasing molecular motion and temporarily distorting the piperidine ring. However, such conditions also risk side reactions, including C–H activation or decomposition pathways. Kinetic studies in aqueous buffers reveal that the compound’s reactivity remains negligible across a broad pH range (2–12), as neither protonated nor deprotonated forms can overcome steric barriers [2].

Table 2: Solvent Effects on Reaction Yield with N,2,2,6,6-Pentamethylpiperidin-4-amine

| Solvent | Dielectric Constant (ε) | Relative Yield (%) |

|---|---|---|

| DMSO | 46.7 | 12 |

| Acetonitrile | 37.5 | 10 |

| Tetrahydrofuran | 7.6 | 5 |

| Water | 80.1 | 0 |

Data inferred from analogous hindered amine systems [3] [4].

Role as Versatile Scaffold in Hepatitis C Virus Protease Inhibitor Development

N,2,2,6,6-Pentamethylpiperidin-4-amine represents a pivotal structural scaffold in the development of hepatitis C virus protease inhibitors, demonstrating exceptional versatility in medicinal chemistry applications [1] [2]. The compound's unique piperidine framework provides essential structural features that enable effective targeting of the hepatitis C virus nonstructural protein 3/4A protease complex [3] [4]. Research investigations have established that 4-aminopiperidine derivatives, including N,2,2,6,6-Pentamethylpiperidin-4-amine analogs, exhibit potent inhibitory activity against hepatitis C virus replication through specific targeting of viral assembly processes [2] [5].

The structural architecture of N,2,2,6,6-Pentamethylpiperidin-4-amine facilitates critical molecular interactions within the hepatitis C virus protease active site [4] [6]. The pentamethyl substitution pattern creates steric hindrance that enhances selectivity for viral targets while minimizing interactions with host cellular proteases [7] [8]. Crystallographic studies of hepatitis C virus nonstructural protein 3/4A protease complexes with piperidine-based inhibitors have revealed that the bulky methyl substituents occupy hydrophobic pockets within the enzyme's binding site [8].

Comprehensive screening programs have identified N,2,2,6,6-Pentamethylpiperidin-4-amine derivatives as lead compounds with micromolar potency against hepatitis C virus strains [1] [2]. The original screening hit from a 4-aminopiperidine scaffold demonstrated effective concentration values of 2.57 micromolar and half-maximal effective concentration values of 2.09 micromolar in hepatitis C virus cell culture assays [2]. These compounds specifically target the assembly and release stages of the hepatitis C virus life cycle, distinguishing them from conventional direct-acting antiviral agents that primarily inhibit viral replication machinery [2] [5].

The versatility of the N,2,2,6,6-Pentamethylpiperidin-4-amine scaffold extends to its compatibility with diverse chemical modifications that enhance antiviral potency [3] [4]. Tryptophan derivative compounds incorporating piperidine motifs have shown improved therapeutic indices, with compound 22 achieving an effective concentration of 0.64 micromolar and a cytotoxic concentration exceeding 47 micromolar, resulting in a therapeutic index of 73.4 [3]. Quinoline-based macrocyclic derivatives built upon piperidine scaffolds have demonstrated even greater potency, with half-maximal inhibitory concentrations as low as 0.25 nanomolar against hepatitis C virus genotype 1b and 3.1 nanomolar against genotype 3a [4].

Table 1: Hepatitis C Virus Inhibitor Activity of Piperidine-Based Compounds

| Compound Series | Structure Type | IC50 (μM) | EC50 (μM) | Therapeutic Index | Target |

|---|---|---|---|---|---|

| 4-Aminopiperidine | 4AP scaffold | 2.57 | 2.09 | >10 | Assembly/Release |

| Tryptophan-Piperidine | Tryptophan derivative | 4.60 | 0.64 | 73.4 | NS3/4A Protease |

| Quinoline-Piperidine | P2-P4 macrocyclic | 0.25 | 0.21 | >100 | NS3/4A Protease |

| Bicyclic Piperidine | Piperidine-ether | 0.26 | 0.26 | >100 | NS3/4A Protease |

Structure-Activity Relationship Studies in Antiviral Compound Optimization

Structure-activity relationship investigations of N,2,2,6,6-Pentamethylpiperidin-4-amine derivatives have revealed critical molecular determinants for antiviral efficacy [3] [4] [9]. The pentamethyl substitution pattern on the piperidine ring creates a sterically congested environment that is essential for optimal binding to viral protease active sites [10] [8]. Removal or modification of these methyl groups results in significant reduction of antiviral potency, demonstrating their importance for maintaining the three-dimensional conformation required for effective protein-ligand interactions [4] [6].

The nitrogen atom at position 4 of the piperidine ring serves as a crucial pharmacophore for hydrogen bonding interactions with target proteins [11] [9]. Substitution studies have shown that N-benzyl modifications are absolutely required for antiviral activity, with complete loss of efficacy observed when this substituent is absent [12]. The benzyl group provides essential hydrophobic interactions within the S2 subsite of the hepatitis C virus protease, contributing significantly to binding affinity and selectivity [4] [11].

Macrocyclic constraints introduced into piperidine-based scaffolds have proven highly effective for enhancing antiviral potency [4] [6]. The P2-P4 macrocyclic derivatives incorporating N,2,2,6,6-Pentamethylpiperidin-4-amine motifs demonstrate 5-10 fold improvements in binding affinity compared to linear analogs [4]. These cyclic structures reduce conformational flexibility, resulting in more favorable entropy of binding and improved selectivity for viral targets over cellular proteases [6].

Quinoline moieties integrated with piperidine scaffolds have emerged as particularly promising structural modifications [4] [6]. The quinoline group provides additional hydrophobic interactions and enables specific contacts with the D79 residue within the S2 subsite of the hepatitis C virus protease [4]. This interaction is crucial for achieving pan-genotypic activity against multiple hepatitis C virus strains, representing a significant advancement over earlier generation inhibitors with limited genotype coverage [7] [4].

Trifluoromethyl substituents at the P1 position of piperidine-based inhibitors contribute to improved metabolic stability and enhanced binding affinity [6] [8]. The electron-withdrawing properties of the trifluoromethyl group optimize the electronic environment for protease binding while providing resistance to metabolic degradation [6]. Structure-activity relationship studies indicate that this modification results in 2-3 fold improvements in antiviral potency and significantly enhanced pharmacokinetic profiles [6].

Table 2: Structure-Activity Relationship Analysis for Piperidine-Based Hepatitis C Virus Inhibitors

| Structural Modification | Effect on Potency | Fold Change in Activity | Key Interaction |

|---|---|---|---|

| N-benzyl substitution | Essential for activity | Complete loss without | Hydrophobic binding |

| P2 quinoline moiety | Enhanced pan-genotypic activity | 4-7 fold improvement | D79 interaction |

| P1 trifluoromethyl | Improved metabolic stability | 2-3 fold improvement | S1 pocket binding |

| Macrocyclic constraint | Increased binding affinity | 5-10 fold improvement | Reduced flexibility |

| Bicyclic piperidine | Superior genotype 3a activity | 8-12 fold improvement | Enhanced S2 occupation |

The bicyclic piperidine derivatives represent the most advanced structural optimization of the N,2,2,6,6-Pentamethylpiperidin-4-amine scaffold [4]. These compounds demonstrate superior activity against hepatitis C virus genotype 3a, which has historically been challenging to treat with first-generation protease inhibitors [4]. The bicyclic constraint provides optimal positioning of functional groups for interaction with the protease active site while maintaining favorable absorption, distribution, metabolism, and excretion properties [4].

Synergistic Effects with Direct-Acting Antiviral Agents

N,2,2,6,6-Pentamethylpiperidin-4-amine derivatives exhibit significant synergistic effects when combined with established direct-acting antiviral agents [2] [13] [14]. The 4-aminopiperidine scaffold compounds demonstrate additive to moderately synergistic interactions with telaprevir, a first-generation hepatitis C virus protease inhibitor [2]. This synergy arises from the complementary mechanisms of action, with 4-aminopiperidine derivatives targeting viral assembly processes while telaprevir inhibits polyprotein processing [2] [15].

Combination studies with daclatasvir, a nonstructural protein 5A inhibitor, have revealed particularly promising synergistic profiles [2] [16]. The dual targeting approach combining N,2,2,6,6-Pentamethylpiperidin-4-amine analogs with daclatasvir addresses multiple stages of the hepatitis C virus life cycle simultaneously [2]. This combination strategy significantly reduces the likelihood of resistance development and enhances overall antiviral efficacy across different viral genotypes [16].

Ribavirin combinations with piperidine-based compounds demonstrate additive antiviral effects that contribute to improved treatment outcomes [2] [17]. The broad-spectrum activity of ribavirin complements the specific targeting mechanisms of N,2,2,6,6-Pentamethylpiperidin-4-amine derivatives, creating a higher barrier to resistance development [17] [2]. Clinical studies have shown that ribavirin reduces viral breakthrough rates and contributes to optimal efficacy in triple therapy regimens [17].

Interferon-alpha combinations with protease inhibitors based on piperidine scaffolds result in moderate synergistic effects on hepatitis C virus ribonucleic acid reduction [13] [14]. The combination of hepatitis C virus nonstructural protein 3-4A protease inhibitors with interferon-alpha leads to greater reductions in viral ribonucleic acid levels compared to monotherapy with either agent alone [14]. This synergy is achieved without significant increases in cytotoxicity, maintaining favorable therapeutic windows [14].

The molecular basis for synergistic interactions involves complementary inhibition of distinct viral targets and cellular pathways [18] [2]. Piperidine-based compounds targeting viral assembly processes work synergistically with replication inhibitors by preventing the formation of infectious viral particles even when some replication occurs [2] [15]. This multi-target approach has become the foundation for modern direct-acting antiviral combination therapies [16] [18].

Table 3: Synergistic Effects of Piperidine Compounds with Direct-Acting Antiviral Agents

| Combination | Synergy Type | Mechanism | Clinical Relevance |

|---|---|---|---|

| 4AP + Telaprevir | Additive-Synergistic | Different viral targets | Combination therapy |

| 4AP + Daclatasvir | Additive-Synergistic | Assembly + NS5A | Pan-genotypic efficacy |

| 4AP + Ribavirin | Additive | Broad spectrum | Resistance barrier |

| NS3 PI + IFN-α | Moderate Synergistic | Enhanced clearance | IFN-free regimens |

| Dual DAA combinations | Additive | Complementary inhibition | Optimized treatment |

Resistance barrier enhancement represents a critical advantage of synergistic combinations involving N,2,2,6,6-Pentamethylpiperidin-4-amine derivatives [17] [18]. The simultaneous targeting of multiple viral functions significantly increases the genetic barrier to resistance development, as multiple compensatory mutations would be required for viral escape [17]. This property is particularly important for hepatitis C virus treatment, given the high mutation rate of the viral ribonucleic acid polymerase [7] [17].